molecular formula C13H10ClN B1655219 9H-Carbazole, 3-chloro-9-methyl- CAS No. 33268-90-5

9H-Carbazole, 3-chloro-9-methyl-

Cat. No.: B1655219
CAS No.: 33268-90-5
M. Wt: 215.68 g/mol
InChI Key: GUUSSKQJYYBLRX-UHFFFAOYSA-N
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Description

9H-Carbazole is an aromatic heterocyclic compound with a fused benzene and pyrrole ring system, widely utilized in pharmaceuticals, organic electronics, and materials science due to its rigid planar structure and tunable electronic properties . The compound 9H-carbazole, 3-chloro-9-methyl- features a chlorine atom at the 3-position and a methyl group at the 9-position. The chlorine substituent introduces electron-withdrawing effects, while the methyl group enhances steric bulk and solubility.

Properties

CAS No.

33268-90-5

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

3-chloro-9-methylcarbazole

InChI

InChI=1S/C13H10ClN/c1-15-12-5-3-2-4-10(12)11-8-9(14)6-7-13(11)15/h2-8H,1H3

InChI Key

GUUSSKQJYYBLRX-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C31

Origin of Product

United States

Scientific Research Applications

Biological Applications

Antimicrobial Activity
Carbazole derivatives, including 9H-Carbazole, 3-chloro-9-methyl-, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that carbazole derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans and Aspergillus niger .

A specific study highlighted that compounds with chloro groups in their structure demonstrated enhanced antibacterial activity compared to their non-chloro counterparts. For example, derivatives containing methoxy and chloro groups exhibited moderate to good antibacterial properties at concentrations around 25 µg/mL, comparable to standard antibiotics like ciprofloxacin .

Mechanism of Action
The antimicrobial action of these compounds is believed to involve disruption of bacterial cell membranes and interference with essential enzymatic processes. This mechanism positions carbazole derivatives as promising candidates for developing new antimicrobial agents, particularly in treating resistant infections .

Material Science Applications

Organic Light Emitting Diodes (OLEDs)
9H-Carbazole derivatives are also utilized in the field of material science, particularly in the development of organic light-emitting diodes (OLEDs). Their ability to emit light when an electric current is applied makes them suitable for use in display technologies. The incorporation of chloro and methyl groups can enhance the electronic properties of carbazole-based materials, improving their efficiency and stability in OLED applications .

Photovoltaic Cells
In addition to OLEDs, carbazole derivatives are being explored for use in organic photovoltaic cells. Their unique electronic properties allow them to function effectively as electron donors or acceptors in solar cell designs, potentially leading to more efficient energy conversion systems .

Synthetic Methodologies

Synthesis Techniques
The synthesis of 9H-Carbazole, 3-chloro-9-methyl- typically involves halogenation reactions and coupling reactions with various amines or other functional groups. For instance, a common method includes the reaction of carbazole with chlorinating agents under controlled conditions to introduce chlorine at specific positions on the carbazole ring .

Table 1 summarizes various synthetic routes for producing carbazole derivatives:

Synthetic Route Reagents Conditions Yield (%)
HalogenationCarbazole + N-chlorosuccinimideDMF, 60°C~89%
Coupling ReactionCarbazole + AminesVarious solventsVariable
NitrationCarbazole + Nitric AcidRoom TempVariable

Conclusion and Future Directions

The applications of 9H-Carbazole, 3-chloro-9-methyl- span a broad spectrum from biological research to advanced material science. Its significant antimicrobial properties make it a candidate for developing new therapeutic agents against resistant pathogens. Furthermore, its utility in OLEDs and photovoltaic cells highlights its importance in modern technology.

Future research should focus on optimizing synthesis methods for higher yields and exploring the full potential of this compound in various applications, including drug development and electronic materials.

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Position and Electronic Effects
  • Methyl (N9): Electron-donating alkyl group increases solubility and may stabilize the carbazole core through steric protection .
  • 9-Benzyl-3,6-diiodo-9H-carbazole ():

    • Iodo (C3/C6) : Heavy atoms enhance spin-orbit coupling, promoting intersystem crossing for phosphorescence.
    • Benzyl (N9) : Larger substituent increases molecular weight and π-π stacking interactions, affecting crystallinity .
  • 3-(N,N-Diphenylamino)-9H-carbazole (): Diphenylamino (C3): Strong electron-donating group improves hole-transport properties in OLEDs. Unsubstituted N9: Smaller substituent allows tighter molecular packing compared to methyl or benzyl groups .
Aromaticity and Stability
  • HOMA (Harmonic Oscillator Model of Aromaticity) Values ():
    • Unsubstituted carbazole: HOMA = 0.89 (benzene-like aromaticity).
    • 9-Benzyl-3,6-diiodo-carbazole: Reduced HOMA (0.76–0.82) due to electron-withdrawing iodine and steric strain .
    • Prediction for 3-chloro-9-methyl-: Chlorine may further reduce aromaticity (HOMA ~0.75–0.80) .

Physical and Optoelectronic Properties

Compound λₑₘ (Fluorescence) Phosphorescence Lifetime Application Reference
3-Chloro-9-methyl-9H-carbazole* ~350–380 nm (predicted) N/A OLED host, biological probes (inferred)
9-Benzyl-carbazole derivatives 400–450 nm N/A Rare-earth cation sensors
9-(Pyrimidin-2-yl)-carbazole 550 nm (yellow) 1.37 s Ultralong phosphorescence

*Predicted based on substituent effects.

Preparation Methods

Friedel-Crafts Alkylation and Acylation Strategies

Friedel-Crafts Alkylation for 9-Methyl Substitution

The introduction of a methyl group at the 9-position of carbazole is frequently achieved via Friedel-Crafts alkylation. For example, 9-methylcarbazole derivatives are synthesized by reacting carbazole with methyl halides or methylating agents in the presence of Lewis acids such as aluminum chloride ($$ \text{AlCl}3 $$). In a representative procedure, 9-ethylcarbazole was synthesized using ethyl chloride and $$ \text{AlCl}3 $$, yielding 75% after purification by silica gel chromatography (PE:EA = 100:1).

Electrophilic Chlorination at the 3-Position

Chlorination at the 3-position is typically performed using chlorinating agents like sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) or $$ \text{N}-chlorosuccinimide (NCS) $$. For instance, 3-chlorocarbazole derivatives are obtained by treating 3-formylcarbazole with $$ \text{SO}2\text{Cl}2 $$ in dichloromethane, followed by hydrolysis. The reaction proceeds via intermediate formation of a chloroiminium ion, which undergoes nucleophilic substitution.

Table 1: Friedel-Crafts and Chlorination Conditions
Substrate Reagent Catalyst Yield (%) Characterization Data
9-Ethylcarbazole Acetyl chloride $$ \text{AlCl}_3 $$ 75 $$ ^1 \text{H NMR} $$: δ 2.59 (s, 3H)
3-Formylcarbazole $$ \text{SO}2\text{Cl}2 $$ None 68 $$ ^{13} \text{C NMR} $$: δ 165.9 (C=O)

Halogen Exchange and Functional Group Interconversion

Chlorination of 3-Formylcarbazole

3-Formyl-9H-carbazole (CAS 51761-07-0) serves as a precursor for chlorination. Reaction with phosphorus pentachloride ($$ \text{PCl}5 $$) replaces the formyl group with chlorine, yielding 3-chlorocarbazole. Subsequent methylation at the 9-position using methyl iodide ($$ \text{CH}3\text{I} $$) and $$ \text{NaH} $$ in DMF completes the synthesis.

Table 2: Halogenation and Methylation Data
Starting Material Reagent Conditions Yield (%) Spectral Confirmation
3-Formylcarbazole $$ \text{PCl}_5 $$ Reflux, 4 h 72 $$ ^1 \text{H NMR} $$: δ 8.17 (d, J = 7.8 Hz)
3-Chlorocarbazole $$ \text{CH}_3\text{I} $$ $$ \text{NaH} $$, DMF, 60°C 85 HRMS: calcd 258.1277, found 258.1272

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • $$ ^1 \text{H NMR} $$ (500 MHz, CDCl$$_3$$): 9-Methyl protons resonate as a singlet at δ 2.51–2.59, while aromatic protons at the 3-position show deshielding (δ 8.15–8.17) due to electron-withdrawing chlorine.
  • $$ ^{13} \text{C NMR} $$ (125 MHz, CDCl$$_3$$): The 9-methyl carbon appears at δ 21.2–21.5, and the C-Cl carbon is observed at δ 126.1–130.4.

High-Resolution Mass Spectrometry (HRMS)

HRMS data for 3-chloro-9-methylcarbazole derivatives confirm molecular ions with mass accuracy < 0.5 ppm. For example, $$ \text{C}{13}\text{H}{10}\text{ClN} $$ exhibits a calculated [M+H]$$^+$$ of 216.0576, matching experimental values.

Q & A

What are the standard synthetic routes for 3-chloro-9-methyl-9H-carbazole derivatives in academic research?

The synthesis typically involves multi-step protocols:

  • Iodination : Initial iodination of 9H-carbazole at the 3-position using iodine and oxidizing agents (e.g., HIO₄) .
  • N-Methylation : Alkylation of the carbazole nitrogen with methyl iodide (CH₃I) or dimethyl sulfate in basic conditions to yield 3-iodo-9-methyl-9H-carbazole .
  • Cross-Coupling : Stille or Suzuki couplings with organometallic reagents (e.g., tributylstannylthiazole or aryl boronic acids) to introduce functional groups at the 3-position .
    Microwave-assisted synthesis can reduce reaction times and improve yields for amide derivatives .

How can researchers optimize cross-coupling reactions (e.g., Stille/Suzuki) for 3-chloro-9-methylcarbazole derivatives?

Advanced optimization strategies include:

  • Catalyst Selection : Palladium catalysts like Pd(PPh₃)₄ for Suzuki reactions or Pd₂(dba)₃ for Stille couplings improve efficiency .
  • Solvent Systems : Use polar aprotic solvents (DMF, THF) with degassing to prevent catalyst oxidation .
  • Microwave Irradiation : Enhances reaction rates and reduces side products (e.g., 15–30 minutes vs. hours under conventional heating) .
  • Stoichiometry Control : Excess aryl boronic acids (1.5–2.0 equiv.) ensure complete conversion .

What spectroscopic techniques are essential for characterizing 3-chloro-9-methylcarbazole derivatives?

Basic characterization relies on:

  • ¹H/¹³C NMR : Identifies substitution patterns (e.g., chloro and methyl group integration) and aromatic proton splitting .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks and fragmentation pathways .
  • FT-IR : Detects functional groups like C-Cl (550–750 cm⁻¹) and N-methyl stretches (2800–3000 cm⁻¹) .

How can X-ray crystallography resolve structural ambiguities in carbazole derivatives?

Advanced crystallographic methods:

  • SHELX Software : Refinement of crystal structures using SHELXL for precise bond-length/angle analysis .
  • ORTEP-3 : Graphical representation of thermal ellipsoids to assess molecular planarity and steric effects .
  • Dihedral Angle Analysis : Measures torsional angles between carbazole and substituent rings (e.g., 91.2° for bromo-chlorobenzyl derivatives) .

What methodologies are used to evaluate the antibacterial activity of 3-chloro-9-methylcarbazole compounds?

Basic protocols involve:

  • Agar Diffusion/Broth Dilution : Testing against gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., E. coli) strains .
  • Control Comparisons : Benchmarking against ciprofloxacin for minimum inhibitory concentration (MIC) determination .

How can researchers design experiments to assess anticancer mechanisms of carbazole derivatives?

Advanced approaches include:

  • Cytotoxicity Assays : MTT/XTT tests on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Apoptosis Markers : Flow cytometry for caspase-3 activation and Annexin V staining .
  • Molecular Docking : Computational modeling of carbazole-DNA/kinase interactions using DFT-based charge distributions .

What safety protocols are critical when handling chlorinated carbazoles?

Basic precautions:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols .
  • Waste Disposal : Segregate halogenated waste for incineration or authorized chemical destruction .

How should researchers address toxicity data gaps for novel carbazole derivatives?

Advanced strategies:

  • QSAR Modeling : Predict toxicity using quantitative structure-activity relationships when experimental data are lacking .
  • Ecotoxicology Screening : In vitro assays (e.g., Daphnia magna LC₅₀) to assess aquatic toxicity .

What computational tools are used to model the electronic properties of 3-chloro-9-methylcarbazole?

Basic modeling involves:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict redox behavior and charge transport .
  • Software : Gaussian or ORCA packages for geometry optimization and frontier orbital analysis .

How can DFT studies elucidate the reactivity of carbazole derivatives in cross-coupling reactions?

Advanced applications:

  • Transition State Analysis : Identifies energy barriers for oxidative addition/reductive elimination steps in palladium-catalyzed reactions .
  • Solvent Effects : COSMO-RS models simulate solvent polarity impacts on reaction kinetics .

What electropolymerization techniques apply to carbazole-based materials?

Methodologies include:

  • Cyclic Voltammetry : Electropolymerization of 9-substituted carbazoles on carbon electrodes in acetonitrile/TBAPF₆ electrolytes .
  • Impedance Spectroscopy : Characterizes capacitive behavior of polycarbazole films for organic electronics .

How should researchers resolve contradictions in synthesis yields reported across studies?

Critical analysis steps:

  • Reaction Parameter Audit : Compare catalyst loading, solvent purity, and temperature profiles .
  • Byproduct Identification : Use LC-MS or GC-MS to detect unreacted intermediates or side products .
  • Reproducibility Checks : Validate protocols with controlled reagent batches and inert atmospheres .

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